

Application Notes: 2-Methyl-1H-pyrrole-3-carboxylic Acid in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Methyl-1*H*-pyrrole-3-carboxylic acid

Cat. No.: B1347375

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-methyl-1*H*-pyrrole-3-carboxylic acid** and its derivatives in the synthesis of novel agrochemicals. The focus is on fungicidal, insecticidal, and herbicidal applications, with detailed experimental protocols and quantitative activity data.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

Derivatives of **2-methyl-1*H*-pyrrole-3-carboxylic acid**, particularly pyrrole-3-carboxamides, have emerged as a significant class of fungicides. Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy supply, leading to its death. These compounds have shown a broad spectrum of activity against various plant pathogens.[\[1\]](#) [\[2\]](#)[\[3\]](#)

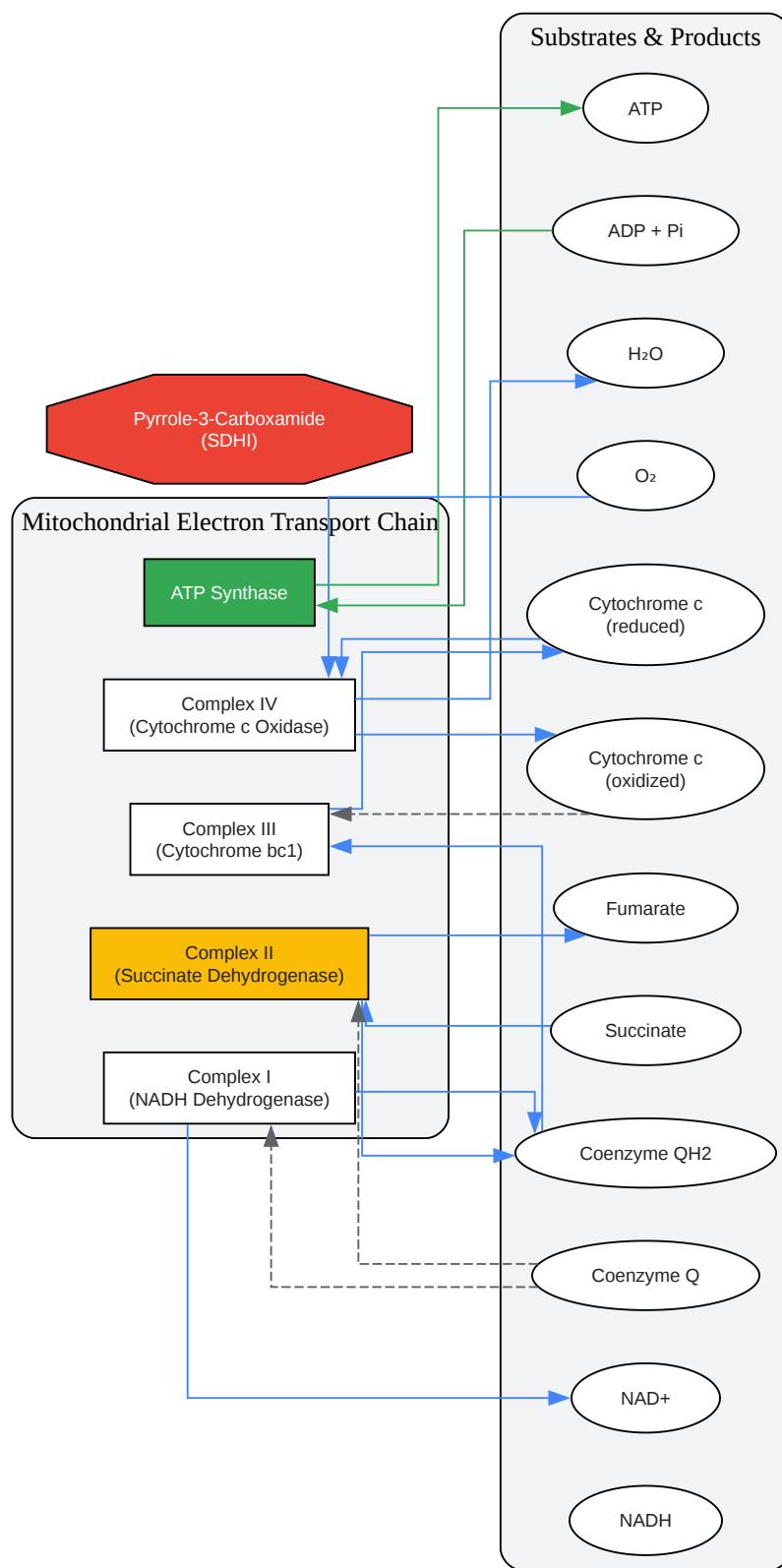
Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of various pyrrole carboxamide derivatives against several plant pathogenic fungi.

Compound ID	Target Fungus	EC ₅₀ (µg/mL)	Reference
5i	Sclerotinia sclerotiorum	0.73	[4]
5i	Rhizoctonia cerealis	4.61	[4]
5p	Rhizoctonia cerealis	6.48	[4]
5l	SDH Enzyme Inhibition	3.95	[5]
7ai	Rhizoctonia solani	0.37	[6]
3c	Rhizoctonia solani	0.0191 (mg/mL)	[7]
3a	Rhizoctonia solani	0.0209 (mg/mL)	[7]
3b	Rhizoctonia solani	0.0218 (mg/mL)	[7]
3j	Rhizoctonia solani	0.0107 (mg/mL)	[7]
4a	Rhizoctonia solani	0.0134 (mg/mL)	[7]
4e	Rhizoctonia solani	0.0112 (mg/mL)	[7]
4f	Rhizoctonia solani	0.0121 (mg/mL)	[7]
4g	Rhizoctonia solani	0.0118 (mg/mL)	[7]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyrrole-3-carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the oxidation of succinate to fumarate. This blockage of the electron transport chain disrupts ATP synthesis, leading to fungal cell death.[3]

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Caption: Inhibition of Complex II by Pyrrole-3-Carboxamides.

Experimental Protocol: Synthesis of Pyrrole-3-carboxamides

This protocol describes a general method for the synthesis of pyrrole-3-carboxamides from a pyrrole-3-carboxylic acid derivative and an appropriate aniline.

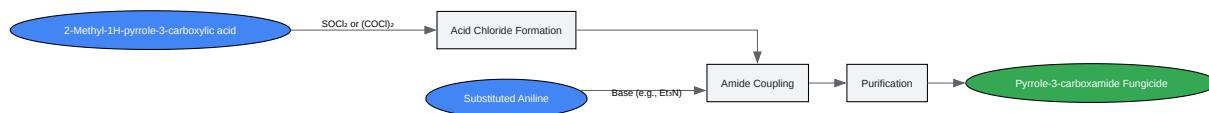
Materials:

- 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid
- Oxalyl chloride or thionyl chloride
- Anhydrous dichloromethane (DCM) or toluene
- Substituted aniline (e.g., 2-(1-fluoro-3-methylbutyl)phenyl]amine)
- Triethylamine or pyridine
- Anhydrous sodium sulfate
- Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

- Acid Chloride Formation:
 - To a solution of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
 - Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
 - Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
- Amide Coupling:
 - Dissolve the crude acid chloride in anhydrous DCM.

- In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
- Add the acid chloride solution dropwise to the aniline solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrrole-3-carboxamide.



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Caption: General synthesis workflow for pyrrole-3-carboxamide fungicides.

Insecticidal Applications

Derivatives of pyrrole carboxylic acids have also demonstrated promising insecticidal activities. The mechanism of action for these compounds can vary, but some are known to disrupt metabolic processes in insects.

Quantitative Insecticidal Activity Data

The following table presents the lethal concentration (LC₅₀) values of several pyrrole derivatives against the cotton leafworm, *Spodoptera littoralis*.[\[1\]](#)

Compound ID	LC ₅₀ (ppm) for 2nd Instar Larvae	LC ₅₀ (ppm) for 4th Instar Larvae	Reference
6a	0.5707	1.151	[1]
7a	0.1306	0.283	[1]
8c	0.9442	2.112	[1]
3c	5.883	11.012	[1]

Experimental Protocol: Synthesis of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid (A key intermediate for insecticidal derivatives)

This protocol outlines the synthesis of a key intermediate used in the preparation of insecticidal pyrrole derivatives.[\[8\]](#)

Materials:

- 2-(2-oxo-2-phenylethyl)malononitrile
- 2-Mercaptoacetic acid
- Tetrabutylammonium bromide (TBAB)
- Potassium carbonate
- Dioxane

Procedure:

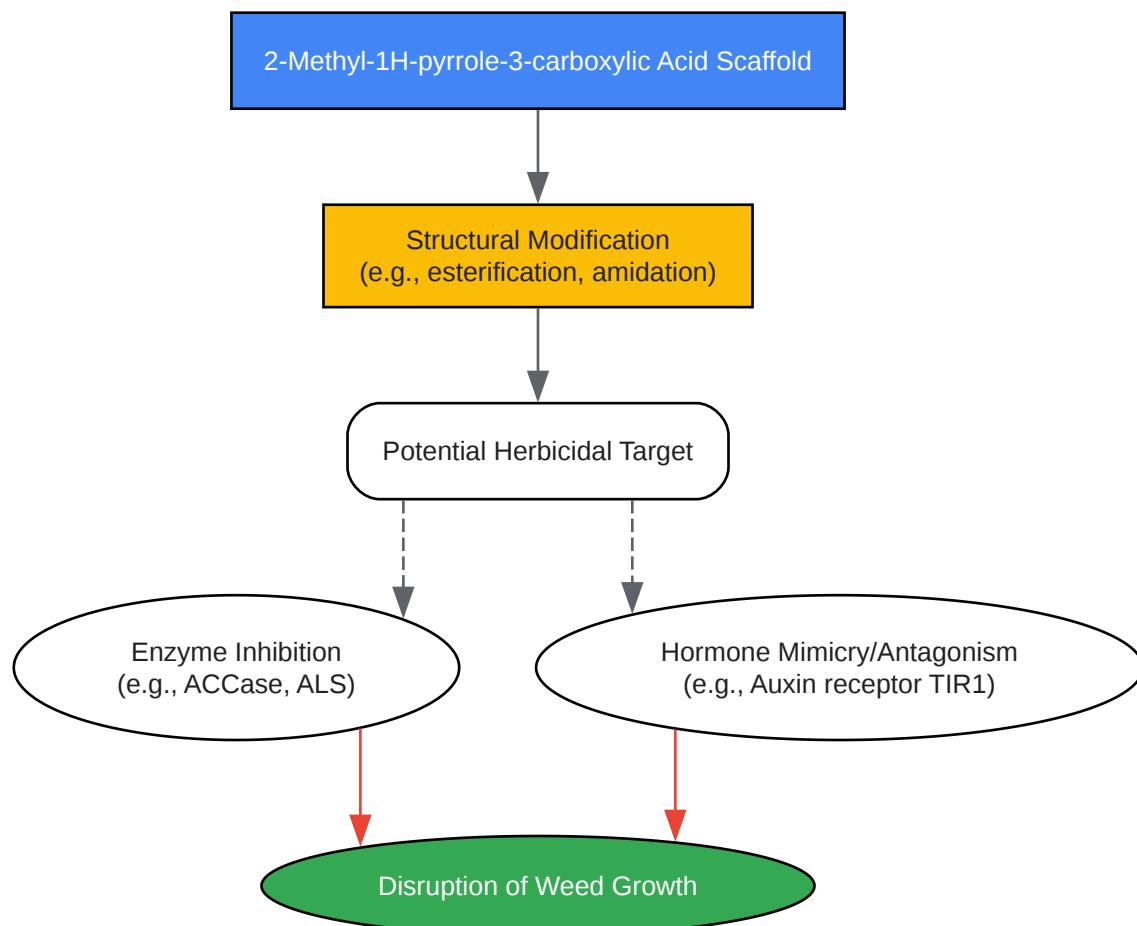
- Reaction Setup:

- In a round-bottom flask, combine 2-(2-oxo-2-phenylethyl)malononitrile (1.0 eq), 2-mercaptopropanoic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB in dioxane.
- Reaction Execution:
 - Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
- Work-up and Purification:
 - After completion of the reaction, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
 - Filter the solid, wash with water, and dry under vacuum.
 - Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid.

Herbicidal Applications

The application of **2-methyl-1H-pyrrole-3-carboxylic acid** derivatives in herbicides is an emerging area of research. While specific commercial herbicides based on this core are less common, related carboxylic acid derivatives have shown herbicidal activity by mimicking plant hormones like auxins or by inhibiting key plant enzymes.^{[9][10]} For instance, certain indole-3-carboxylic acid derivatives, structurally related to auxins, have been shown to act as antagonists of the auxin receptor protein TIR1, leading to disruption of plant growth.^[9]

Further research is needed to fully explore the potential of **2-methyl-1H-pyrrole-3-carboxylic acid** derivatives as selective and effective herbicides. The general approach involves designing molecules that can interfere with specific biological pathways in weeds.

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Caption: Logical approach for developing pyrrole-based herbicides.

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